

1-Phenylimidazolidin-2-one CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-Phenylimidazolidin-2-one**

Cat. No.: **B157022**

[Get Quote](#)

Technical Guide: 1-Phenylimidazolidin-2-one

CAS Number: 1848-69-7

This technical guide provides an in-depth overview of **1-Phenylimidazolidin-2-one**, including its chemical properties, synthesis protocols, and relevant biological context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The following table summarizes the key quantitative data for **1-Phenylimidazolidin-2-one**.[\[1\]](#)

Property	Value
Molecular Formula	C ₉ H ₁₀ N ₂ O
Molecular Weight	162.19 g/mol
IUPAC Name	1-phenylimidazolidin-2-one
InChI	InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
InChIKey	QKKGTRSHKSWYAK-UHFFFAOYSA-N
SMILES	C1CN(C(=O)N1)C2=CC=CC=C2
GHS Hazard Statement	H319: Causes serious eye irritation

Spectral Information

Detailed spectral data, including ^{13}C NMR, GC-MS, UV-VIS, and FTIR spectra, are available through public databases such as PubChem and SpectraBase.[\[1\]](#)[\[2\]](#) The FTIR spectrum is typically acquired using a KBr wafer technique.[\[1\]](#)

Experimental Protocols

The synthesis of **1-Phenylimidazolidin-2-one** can be achieved through a two-step process involving the formation of an intermediate urea derivative followed by intramolecular cyclization.[\[3\]](#)

Step 1: Synthesis of 1-(2-Chloroethyl)-3-phenylurea

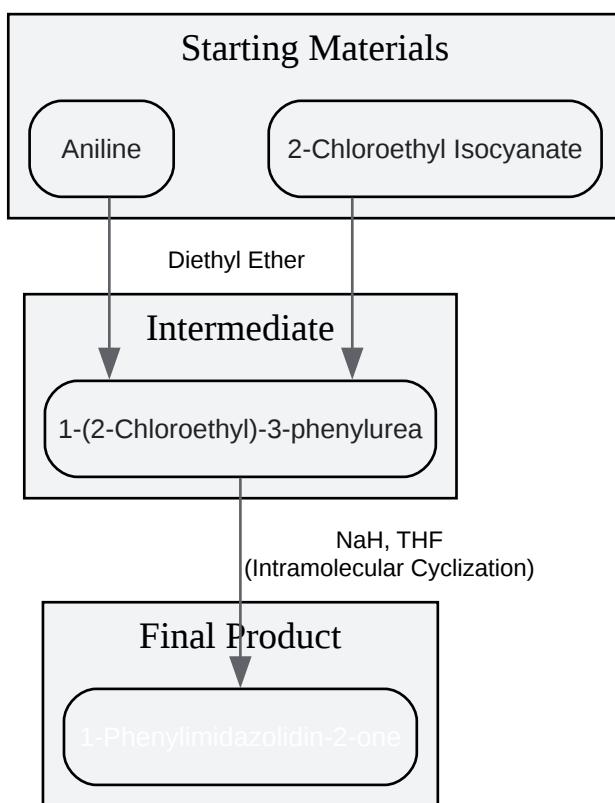
- Dissolve aniline in diethyl ether.
- Add 2-chloroethyl isocyanate to the solution.
- Stir the reaction mixture to allow for the formation of 1-(2-chloroethyl)-3-phenylurea.
- Isolate the product, which serves as the precursor for the subsequent cyclization step.

Step 2: Intramolecular Cyclization to **1-Phenylimidazolidin-2-one**

- Suspend the 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).
- Add sodium hydride (NaH) to the suspension to initiate the intramolecular cyclization.
- The reaction yields **1-phenylimidazolidin-2-one** quantitatively.[\[3\]](#)

A variety of synthetic methodologies for imidazolidin-2-one derivatives have been developed, including pseudo-multicomponent one-pot protocols and base-catalyzed intramolecular hydroamidation of propargylic ureas.[\[4\]](#)[\[5\]](#)[\[6\]](#)

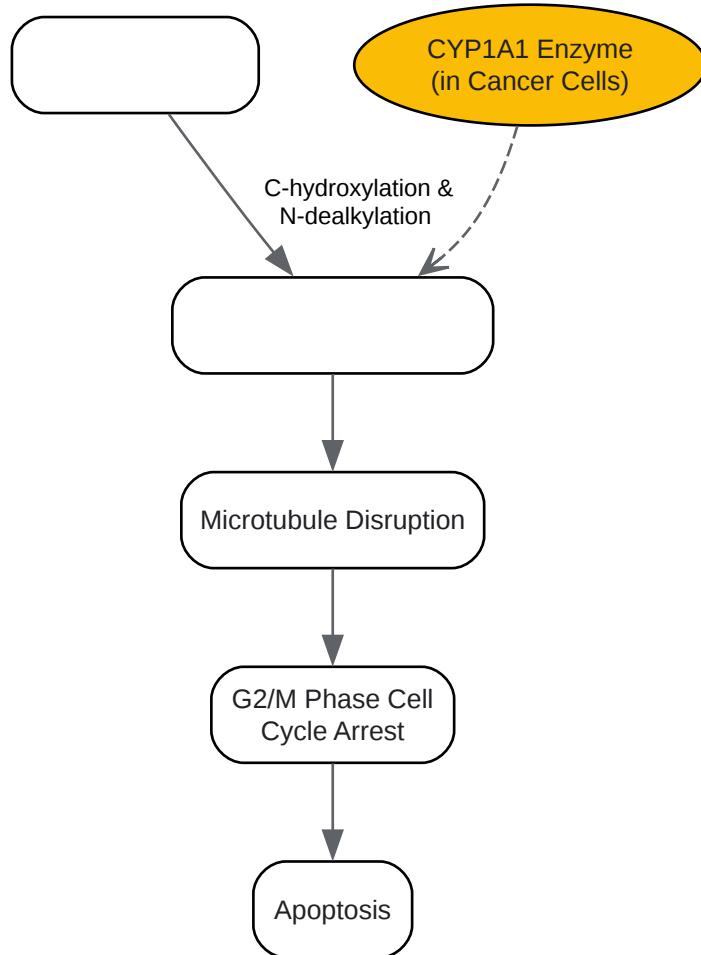
Biological Activity and Mechanism of Action


While **1-Phenylimidazolidin-2-one** itself is primarily a chemical intermediate, its core structure is found in compounds with significant biological activity. Derivatives of this scaffold, such as

phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been investigated as novel antimitotic prodrugs.[7]

These prodrugs are designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in resistant breast cancer cells.[7] The bioactivation involves a C-hydroxylation on the alkyl side chain, followed by N-dealkylation, which releases the active antimitotic agent. This targeted activation mechanism aims to reduce systemic side effects.[7] The oxazolidinone class of compounds, which shares structural similarities, is known to inhibit bacterial protein biosynthesis by interfering with the formation of the first peptide bond.[8]

Visualizations


Synthesis Workflow of 1-Phenylimidazolidin-2-one

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Phenylimidazolidin-2-one**.

Proposed Bioactivation Pathway of a Phenylimidazolidinone-Based Prodrug

[Click to download full resolution via product page](#)

Caption: Bioactivation of a PAIB-SO prodrug by CYP1A1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylimidazolidin-2-one | C9H10N2O | CID 255273 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Phenylimidazolidin-2-one CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157022#1-phenylimidazolidin-2-one-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com